3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine

Vue d'ensemble

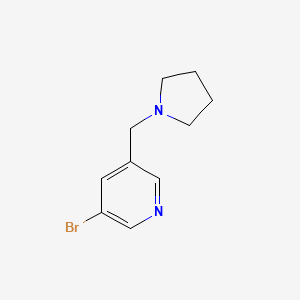

Description

3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is an organic compound with the molecular formula C10H13BrN2 It is a brominated pyridine derivative, where a pyrrolidine ring is attached to the pyridine ring via a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine typically involves the bromination of 5-(pyrrolidin-1-ylmethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5-(pyrrolidin-1-ylmethyl)pyridine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon in ethanol.

Major Products Formed:

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: Formation of N-oxides of the pyrrolidine ring.

Reduction: Formation of 5-(pyrrolidin-1-ylmethyl)pyridine.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine span several fields:

1. Medicinal Chemistry

- Drug Development : The compound is explored as a potential lead in drug discovery due to its unique structure and biological activity. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders, including depression and anxiety.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various bacteria and fungi. Research indicates that pyridine derivatives can inhibit the growth of pathogens such as Escherichia coli and Aspergillus fumigatus .

2. Biological Studies

- Enzyme Interaction : Investigations into how this compound interacts with enzymes reveal its binding affinities, which are crucial for understanding its pharmacological potential. Techniques such as surface plasmon resonance are employed to quantify these interactions.

- Structure-Activity Relationship (SAR) Studies : SAR analyses help elucidate the relationship between the compound's chemical structure and its biological activity. Compounds with similar structures have shown significant effects on cellular proliferation and enzyme inhibition, making them valuable in cancer research .

Case Studies

Several studies highlight the therapeutic potential of compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with pyridine structures exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting that modifications in the molecular structure could enhance efficacy against specific pathogens .

- Neuropharmacological Effects : Research focusing on related compounds has shown promising results in modulating neurotransmitter systems, indicating potential applications in treating mood disorders and neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

3-Bromo-5-(pyrrolidin-1-yl)pyridine: Lacks the methylene bridge, leading to different reactivity and binding properties.

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine: Contains a pyrazole ring instead of a pyrrolidine ring, resulting in different chemical and biological properties.

3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Features a pyrazolo[1,5-a]pyrimidine scaffold, offering distinct pharmacological profiles.

Uniqueness: 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer specific reactivity and binding characteristics. This makes it a valuable compound for the synthesis of diverse chemical entities and for exploring new therapeutic avenues.

Activité Biologique

3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure:

- Molecular Formula: C11H14BrN

- CAS Number: 183608-59-5

The compound features a pyridine ring substituted with a bromine atom and a pyrrolidine group, which may influence its interaction with biological targets.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

2. Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for developing new cancer therapies.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For example, it shows promise as an inhibitor of carbonic anhydrases, which are involved in various physiological processes including pH regulation and fluid balance.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine substituent and the pyrrolidine moiety play crucial roles in modulating the compound's interaction with target proteins and enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of carbonic anhydrases |

Case Study: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis, highlighting its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

3-bromo-5-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-5-9(6-12-7-10)8-13-3-1-2-4-13/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZLPRVDXABSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.